2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a structurally complex triazaspiro compound characterized by a spiro[4.5]decane core. Key functional groups include:
- 2-(ethylsulfanyl): A sulfur-containing moiety that may influence metabolic stability and hydrophobic interactions.
- 8-(2,4,6-trimethylbenzenesulfonyl): A bulky sulfonyl group with three methyl substituents, enhancing lipophilicity and steric hindrance.
While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) suggest a molecular weight of ~480–510 g/mol and moderate lipophilicity (logP ~4–5) based on substituent contributions .
Properties
IUPAC Name |
3-ethylsulfanyl-2-phenyl-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-5-30-23-21(20-9-7-6-8-10-20)25-24(26-23)11-13-27(14-12-24)31(28,29)22-18(3)15-17(2)16-19(22)4/h6-10,15-16H,5,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIHIINAGLMCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the ethylthio and mesitylsulfonyl groups. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and thiols. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The mesitylsulfonyl group can be reduced to the corresponding sulfinyl or thiol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the mesitylsulfonyl group can produce sulfinyl or thiol derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Differences :
- Position 3 : 4-Methoxyphenyl (vs. phenyl in the target compound).
- Position 8 : 4-Methylbenzenesulfonyl (vs. 2,4,6-trimethylbenzenesulfonyl).
Properties :
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₇N₃O₃S₂ |
| Molecular Weight | 457.61 g/mol |
| logP | 4.34 |
| Polar Surface Area (Ų) | 56.4 |
Implications :
- The 4-methoxy group increases polarity (lower logP than predicted for the target compound) and hydrogen-bonding capacity .
Compound BE33883: 2-(4-chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Key Differences :
- Position 2 : 4-Chlorophenyl (vs. phenyl at position 3 in the target compound).
- Position 8 : 3,4-Dimethoxybenzenesulfonyl (vs. 2,4,6-trimethylbenzenesulfonyl).
Properties :
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆ClN₃O₄S₂ |
| Molecular Weight | 508.05 g/mol |
| logP (Predicted) | ~5.0 (Cl and OCH₃ additivity) |
Implications :
- The 3,4-dimethoxybenzenesulfonyl group introduces additional hydrogen-bond acceptors (PSA ~70–80 Ų), contrasting with the purely hydrophobic trimethyl variant in the target compound .
Compound from : (8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone
Key Differences :
- Core Structure : Incorporates a sulfanylidene (C=S) group instead of ethylsulfanyl (C-S-C).
- Position 4: 3-Fluorophenylmethanone (vs. unsubstituted spiro core in the target compound).
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